What is the chemical structure of Fensulfothion oxon?
What is the chemical structure of Fensulfothion oxon?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of Fensulfothion oxon, a significant metabolite of the organophosphate insecticide Fensulfothion. This document details its chemical structure, physicochemical properties, synthesis, and biological interactions, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Structure
Fensulfothion oxon, an organophosphorus compound, is primarily known as a metabolite of fenthion.[1] Its chemical structure is characterized by a central phosphorus atom double-bonded to an oxygen atom, a key feature of "oxon" metabolites, which differentiates it from its parent compound, Fensulfothion, which contains a thione (P=S) group. The phosphorus center is also bonded to two ethoxy groups and a 4-(methylsulfinyl)phenyl ester group.
The IUPAC name for Fensulfothion oxon is diethyl (4-methylsulfinylphenyl) phosphate.[1][2][3] Its chemical formula is C11H17O5PS.[1][2][4][5]
Table 1: Physicochemical Properties of Fensulfothion Oxon
| Property | Value | Source |
| CAS Number | 6552-21-2 | [1][2][4] |
| Molecular Formula | C11H17O5PS | [1][2][4][5] |
| Molecular Weight | 292.29 g/mol | [1][2][4] |
| IUPAC Name | diethyl (4-methylsulfinylphenyl) phosphate | [1][2][3] |
| Canonical SMILES | CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)C | [1] |
| InChI Key | GNTVZNNILZKEIB-UHFFFAOYSA-N | [1][2] |
Synthesis and Metabolism
Fensulfothion oxon is formed in vivo and in the environment through the oxidative desulfuration of its parent compound, Fensulfothion. This metabolic activation is a critical step, as the oxon form is a more potent inhibitor of acetylcholinesterase.[6]
Diagram 1: Synthesis of Fensulfothion Oxon from Fensulfothion
Caption: Oxidation of Fensulfothion to Fensulfothion oxon.
Experimental Protocols
The synthesis of Fensulfothion oxon is typically achieved through the oxidation of Fensulfothion.[1]
-
Chemical Oxidation: This method involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled laboratory conditions. The reaction selectively converts the thione (P=S) group of Fensulfothion to the oxon (P=O) group.[1]
-
Biological Oxidation: Microbial systems capable of metabolizing Fensulfothion can also be employed to produce Fensulfothion oxon.[1] This method is often used to study the metabolic pathways of the parent compound.
Fensulfothion oxon is often analyzed as a residue in environmental and food samples. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are common methods for its detection and quantification.[1]
-
Sample Preparation: Samples, such as baby food or herbal medicines, are first subjected to an extraction process, typically using acetone.[1]
-
Cleanup: The extract is then cleaned up using solid-phase extraction (SPE) with columns like Sep-Pak C18 and DSC-NH2 to remove interfering substances.[1]
-
Instrumentation: The cleaned extract is injected into an HPLC or UPLC system for separation, followed by detection and quantification using a tandem mass spectrometer.[1] Gas chromatography–tandem mass spectrometry (GC–MS/MS) is also utilized for the analysis of pesticide residues in complex matrices like herbal medicines.[1]
Biological Activity and Mechanism of Action
The primary biological activity of Fensulfothion oxon is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] This inhibition is significantly more potent than that of the parent Fensulfothion.[6]
The mechanism of action involves the phosphorylation of the serine hydroxyl group within the catalytic triad of AChE.[1] This forms a stable, covalent bond between the phosphorus atom of Fensulfothion oxon and the serine residue, rendering the enzyme inactive. The accumulation of the neurotransmitter acetylcholine in synaptic clefts leads to overstimulation of the nervous system, resulting in neurotoxicity.[1]
Diagram 2: Acetylcholinesterase Inhibition Pathway
Caption: Inhibition of Acetylcholinesterase by Fensulfothion oxon.
Hydrolytic Detoxification
Hydrolysis is a key detoxification pathway for Fensulfothion oxon. The enzyme paraoxonase 1 (PON1) in serum can cleave the ester bonds of the oxon, leading to the formation of diethyl phosphate and p-nitrophenol.[1] Genetic variants of human PON1 exhibit different catalytic efficiencies, with the Q192 isoform hydrolyzing Fensulfothion oxon at a rate 3.2 times faster than the R192 variant.[1] In aquatic organisms, carboxylesterases in the liver and gills also contribute to hydrolytic detoxification, although at slower rates.[1]
Table 2: Comparative Hydrolysis Rates of Fensulfothion Oxon
| Enzyme/Organism | Hydrolysis Rate | Fold Difference | Source |
| Human PON1 (Q192 isoform) | - | 3.2x faster than R192 | [1] |
| Human PON1 (R192 isoform) | - | - | [1] |
| Aquatic Organism Carboxylesterases | 2–5 pmol/min/mg protein | - | [1] |
References
- 1. Buy Fensulfothion oxon | 6552-21-2 [smolecule.com]
- 2. Fensulfothion oxon | C11H17O5PS | CID 81038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fensulfothion-oxon | CAS 6552-21-2 | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. Fensulfothion oxon [webbook.nist.gov]
- 6. 239. Fensulfothion (WHO Pesticide Residues Series 2) [inchem.org]
